N-[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-acetamide
Description
Properties
IUPAC Name |
N-[2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanylethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N2OS/c1-6(17)15-2-3-18-9-5-7(10(12,13)14)4-8(11)16-9/h4-5H,2-3H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZVZYLWYWUJHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCSC1=NC(=CC(=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-acetamide typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the reaction of 6-chloro-4-trifluoromethyl-pyridin-2-ol with ethanethiol in the presence of a suitable catalyst to introduce the sulfanyl group. Subsequent acetylation of the resulting thiol derivative yields the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, temperature, and pressure conditions are optimized to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: N-[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfanyl group to a sulfoxide or sulfone.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the pyridine ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine nitrogen or the sulfanyl group, using reagents like alkyl halides or amines.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced pyridine derivatives.
Substitution Products: Various substituted pyridines and sulfanyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound may be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-acetamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it may bind to enzymes or receptors, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following analysis compares the target compound with structurally related acetamide derivatives, focusing on core heterocycles, substituent effects, and inferred properties.
Pyridine-Based Analogs
N-(4-Chlorophenyl)-2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide ()
- Core Structure: Pyridine with 3-cyano, 4-trifluoromethyl, and 6-(4-methylphenyl) substituents.
- Key Differences: The additional cyano and methylphenyl groups increase steric bulk and electron-withdrawing effects compared to the target compound. This may reduce solubility but enhance binding affinity in hydrophobic environments.
N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloro-acetamide ()
- Core Structure: Pyridine with amino, cyano, and methylsulfanyl substituents.
- Key Differences: The amino group introduces hydrogen-bonding capability, improving aqueous solubility. The methylsulfanyl group (vs. ethyl-acetamide chain) reduces flexibility.
- Experimental Data : Crystal structure analysis (CCDC 1047552) reveals hydrogen-bonded networks, suggesting solid-state stability .
Benzothiazole-Based Analogs ()
Examples include N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide and N-(6-sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide .
- Core Structure : Benzothiazole instead of pyridine.
- Key Differences : Benzothiazole’s fused aromatic system enhances planarity and may improve intercalation with biomolecules. Sulfamoyl or nitro groups introduce polar or electron-deficient regions.
- Inferred Properties : Broader pharmacological applications (e.g., antimicrobial or kinase inhibition) due to benzothiazole’s prevalence in drug discovery .
Naphthyl and Biphenyl Derivatives
N-[2-(7-methoxy-1-naphthyl)ethyl] acetamide ()
- Core Structure : Methoxy-substituted naphthalene.
- Methoxy improves solubility but reduces metabolic stability compared to trifluoromethyl .
Goxalapladib ()
Pyrimidine-Based Analogs ()
N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide
- Core Structure: Diaminopyrimidine.
- Key Differences: The diaminopyrimidine ring enables robust hydrogen bonding, mimicking nucleic acid bases. This could be advantageous in antiviral or anticancer applications.
Key Findings and Implications
- Trifluoromethyl Groups : Enhance stability and lipophilicity across analogs (e.g., target compound vs. and ) .
- Sulfanyl Linkers : Improve binding versatility but may reduce solubility in polar solvents .
- Heterocycle Choice : Pyridine and pyrimidine derivatives favor hydrogen bonding, while benzothiazoles and naphthyl systems enhance aromatic interactions .
Limitations
Comparisons are structurally inferred, emphasizing the need for experimental validation.
Biological Activity
N-[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-acetamide, with the CAS number 1204235-16-4, is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activity. This article provides a comprehensive overview of its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H12ClF3N2OS
- Molecular Weight : 304.74 g/mol
The compound features a pyridine ring substituted with chloro and trifluoromethyl groups, along with a sulfanyl linkage and an acetamide moiety. This unique structure is integral to its biological activity.
The primary mechanism of action for this compound involves the inhibition of topoisomerase II enzymes. These enzymes are crucial for DNA replication and transcription, making them important targets in cancer therapy. Inhibition of topoisomerases can lead to apoptosis in cancer cells, positioning this compound as a potential anti-cancer agent .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity through its effects on topoisomerase II. The compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast and lung cancer models.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Topoisomerase II inhibition |
| A549 (Lung Cancer) | 3.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 4.0 | Cell cycle arrest |
Other Biological Activities
In addition to its anticancer properties, preliminary studies have suggested that this compound may possess antimicrobial and anti-inflammatory activities. It has been evaluated for its potential to inhibit bacterial growth and modulate inflammatory responses.
Case Studies
-
Topoisomerase Inhibition Study :
A study conducted by researchers demonstrated that this compound effectively inhibited topoisomerase II in vitro, leading to significant reductions in cell viability in treated cancer cell lines . -
Antimicrobial Evaluation :
Another investigation assessed the antimicrobial properties of the compound against various bacterial strains. The results indicated that it exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. -
In Vivo Efficacy :
In vivo studies using mouse models of cancer showed that administration of this compound resulted in tumor size reduction compared to control groups, further supporting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing N-[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-acetamide?
- Methodology :
- Nucleophilic substitution : The sulfanyl (-S-) group can be introduced via displacement of halides (e.g., Cl) on pyridine derivatives using thiols under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Acetamide coupling : React the intermediate thioether with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) to form the acetamide moiety .
- Key considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane).
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- Methodology :
- X-ray crystallography : Determine molecular conformation and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) using single-crystal data. Space group assignments (e.g., monoclinic P2₁/c) and refinement parameters (e.g., R factor < 0.05) are critical .
- NMR spectroscopy : Confirm regiochemistry of substituents using ¹H/¹³C NMR. For example, the pyridine ring protons show distinct splitting patterns (e.g., doublets at δ 7.5–8.5 ppm) .
- Mass spectrometry : Validate molecular weight via ESI-MS or HRMS, ensuring isotopic patterns match theoretical values .
Q. What preliminary biological assays are recommended to assess its activity?
- Methodology :
- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based or colorimetric substrates (e.g., ATPase assays for kinase activity) .
- Cytotoxicity screening : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
- Antimicrobial testing : Perform broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing sulfanyl groups into pyridine derivatives?
- Methodology :
- Solvent screening : Compare polar aprotic solvents (DMF, DMSO) for nucleophilic substitution efficiency. DMF often enhances reaction rates due to its high polarity .
- Catalyst exploration : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve yields in biphasic systems .
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 100°C for 30 minutes vs. 6 hours conventional heating) .
Q. How can computational modeling resolve contradictions in biological activity data?
- Methodology :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., kinases). Compare results with experimental IC₅₀ values to validate models .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) to identify key interactions (e.g., H-bonds with hinge regions) .
- QSAR models : Corrogate substituent effects (e.g., trifluoromethyl vs. chloro groups) on activity using descriptors like logP and Hammett constants .
Q. What strategies address stability issues in aqueous or biological matrices?
- Methodology :
- Degradation studies : Perform forced degradation (pH 1–13, 40–80°C) and monitor via HPLC-MS to identify hydrolytic or oxidative degradation products .
- Formulation screening : Test cyclodextrin inclusion complexes or lipid nanoparticles to enhance solubility and bioavailability .
- Solid-state stability : Analyze crystal packing (e.g., hydrogen-bond networks in monoclinic systems) to predict shelf-life .
Q. How can advanced analytical methods resolve purity discrepancies?
- Methodology :
- Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H (eluent: hexane/isopropanol) if stereocenters are present .
- XRD refinement : Use Rietveld analysis for polymorph identification, comparing experimental and calculated diffraction patterns .
- NMR purity assays : Quantify impurities via ¹H NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
